Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

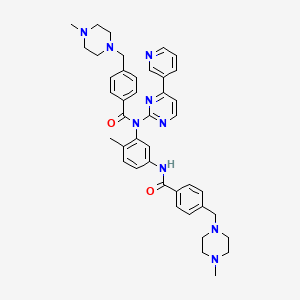

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is a chemical compound with the molecular formula C42H47N9O2 and a molecular weight of 709.88 g/mol . It is an impurity of Gleevec, a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .

准备方法

The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves several steps. One common method includes the reaction of p-bromomethylbenzonitrile with N-methylpiperazine, followed by basic hydrolysis of the nitrile group and acidification with hydrochloric acid . Another approach involves the preparation of a lithium salt of methyl (4-bromomethyl)benzoate with N-methylpiperazine, followed by saponification of the ester group with lithium hydroxide .

化学反应分析

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is a chemical compound with various research applications. Imatinib, commonly known as Gleevec or Glivec, is a targeted therapy medication used to treat cancer .

Basic Information

This compound has the molecular formula C35H39N7O2 and a molecular weight of 709.9 g/mol . Synonyms for this compound include 1356565-46-2 and N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide .

Imatinib and its applications

Imatinib mesylate (Gleevec) is a well-known drug for treating chronic myeloid leukemia and gastrointestinal stromal tumors . Imatinib, the active ingredient, blocks the activity of several tyrosine kinases . It was the first drug rationally designed based on a molecular abnormality in CML and was approved by the Food and Drug Administration in 2001 after remarkable success in treating chronic-phase CML patients . PET studies have documented a dramatic reduction in 18FDG uptake after oral administration of imatinib mesylate in GIST patients .

Research Applications

N-[11C-methyl]imatinib has the potential for assessing the regional distribution and kinetics of imatinib in the human body to determine whether the drug targets tumors and to identify other organs to which the drug or its labeled metabolites distribute . When paired with tracers such as 2-deoxy-2-[18F]fluoro-D-glucose (18FDG) and 3′-deoxy-3′-[18F]fluorothymidine (18FLT), N-[11C-methyl]imatinib may be a useful radiotracer for planning chemotherapy, for monitoring response to treatment, and for assessing the role of drug pharmacokinetics in drug resistance .

Ponatinib

作用机制

The mechanism of action of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves the inhibition of tyrosine kinases. It prevents the growth-inducing signals sent by enzymes found in some cancerous cells. Specifically, it targets the BCR-ABL kinase, which adds phosphate groups onto target molecules, thereby inhibiting their activity and preventing cancer cell proliferation .

相似化合物的比较

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is unique due to its specific structure and function as an impurity of Gleevec. Similar compounds include:

4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: A related compound with similar structural features.

Imatinib: The parent compound, which is a tyrosine kinase inhibitor used in cancer treatment.

These compounds share structural similarities but differ in their specific applications and effects.

生物活性

Gleevec, also known as imatinib mesylate, is a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The compound Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde represents a specific derivative of imatinib that has garnered attention for its biological activity and therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

Gleevec functions by inhibiting specific tyrosine kinases involved in the pathogenesis of certain cancers. The primary targets include:

- BCR-ABL Kinase : A fusion protein resulting from the Philadelphia chromosome translocation, which is crucial in CML.

- Platelet-Derived Growth Factor Receptor (PDGFR) : Involved in cell proliferation and survival.

- c-Kit : A receptor tyrosine kinase implicated in various tumors.

By binding to the ATP-binding site of these kinases, Gleevec inhibits their activity, thereby blocking the signaling pathways that promote tumor growth and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | 98% |

| Peak Concentration (Cmax) | 2-4 hours post-dose |

| Volume of Distribution | 295.0 ± 62.5 L (adults) |

| Protein Binding | ~95% (mainly to albumin) |

| Half-Life | 18 hours (imatinib), 40 hours (active metabolite) |

| Main Route of Elimination | Feces (68%), Urine (13%) |

Imatinib is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites that contribute to its therapeutic effects .

Clinical Efficacy

Gleevec has shown remarkable clinical efficacy in various cancers. Notably:

- Chronic Myeloid Leukemia (CML) :

- Gastrointestinal Stromal Tumors (GIST) :

- Other Indications :

Case Studies

Several case studies highlight the biological activity and therapeutic outcomes associated with Gleevec:

- Case Study 1 : A clinical trial involving thirteen patients with metastatic breast cancer showed that all patients had PDGFR-β overexpression and responded positively to Gleevec treatment at a dose of 800 mg/day until disease progression occurred .

- Case Study 2 : In a study focusing on patients with hypereosinophilic syndrome, imatinib demonstrated significant efficacy by inhibiting PDGFRα, leading to marked clinical improvement and reduced eosinophil counts .

属性

分子式 |

C42H47N9O2 |

|---|---|

分子量 |

709.9 g/mol |

IUPAC 名称 |

N-[4-methyl-3-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]-(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C42H47N9O2/c1-31-6-15-37(45-40(52)34-11-7-32(8-12-34)29-49-23-19-47(2)20-24-49)27-39(31)51(42-44-18-16-38(46-42)36-5-4-17-43-28-36)41(53)35-13-9-33(10-14-35)30-50-25-21-48(3)22-26-50/h4-18,27-28H,19-26,29-30H2,1-3H3,(H,45,52) |

InChI 键 |

OFVVGPPRYUAQLP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N(C4=NC=CC(=N4)C5=CN=CC=C5)C(=O)C6=CC=C(C=C6)CN7CCN(CC7)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。